6-Methoxy-2,8-dimethylquinoline
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Overview
Description
6-Methoxy-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2,8-dimethylquinoline can be synthesized using several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another method involves a one-pot reaction of aniline derivatives and acetaldehyde on the surface of neutral alumina impregnated with hydrochloric acid under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Skraup method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .
Scientific Research Applications
6-Methoxy-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methoxy-2,8-dimethylquinoline can be compared with other quinoline derivatives such as:
2,4-Dimethylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline: Lacks the additional methyl groups, which can influence its chemical properties and applications.
8-Methoxyquinoline: Similar structure but with the methoxy group at a different position, affecting its reactivity and biological effects.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-2,8-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-11(14-3)7-10-5-4-9(2)13-12(8)10/h4-7H,1-3H3 |
InChI Key |
LYWSMQPSEXIKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)OC |
Origin of Product |
United States |
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